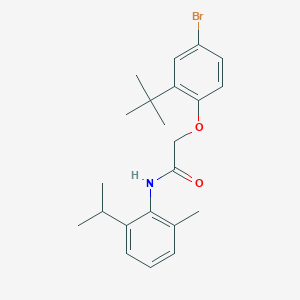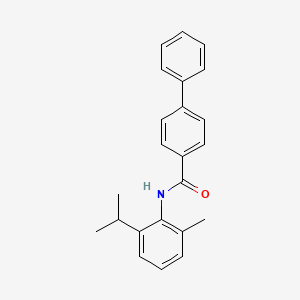
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide
Overview
Description
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 activates sGC by binding to the heme moiety of the enzyme, leading to a conformational change that increases its catalytic activity. This results in the production of cGMP, which activates protein kinase G (PKG) and other downstream effectors. PKG regulates various cellular processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, anti-inflammatory effects, and cardioprotective effects. It has been shown to improve pulmonary hemodynamics in animal models of pulmonary hypertension and to reduce myocardial infarct size in animal models of ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 is a potent and selective activator of sGC, making it a valuable tool for studying the role of cGMP signaling in various physiological processes. However, its effects may be cell-specific and may depend on the concentration and duration of exposure. Additionally, its use may be limited by its stability and solubility in aqueous solutions.
Future Directions
Future research on 2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 may focus on its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. Additionally, further studies may investigate its mechanism of action and downstream effectors, as well as its potential interactions with other signaling pathways. Finally, the development of more stable and soluble analogs of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 may improve its suitability for clinical use.
Scientific Research Applications
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. It acts as a potent activator of soluble guanylate cyclase (sGC), an enzyme that produces cyclic guanosine monophosphate (cGMP), a secondary messenger that regulates various physiological processes. 2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 has been shown to increase cGMP levels in various tissues, leading to vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation.
properties
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO2/c1-14(2)17-9-7-8-15(3)21(17)24-20(25)13-26-19-11-10-16(23)12-18(19)22(4,5)6/h7-12,14H,13H2,1-6H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPPNVQWMUVRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=C(C=C(C=C2)Br)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751230.png)
![methyl [5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751238.png)
![methyl [5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751254.png)
![methyl [5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751257.png)
![methyl [5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751258.png)
![methyl [5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751260.png)
![methyl [5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751265.png)
![methyl [5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751267.png)
![methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751290.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3751292.png)


![methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate](/img/structure/B3751324.png)
![4-chloro-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3751331.png)